Functional Selectivity at hMT₁ vs. hMT₂ Melatonin Receptors: Target Compound Is a Validated Silent Control, Not an Inverse Agonist or Partial Agonist
In a head-to-head functional assay measuring inhibition of isoproterenol-stimulated cAMP production in HEK293T cells transiently expressing human MT₁ or MT₂ receptors, (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone (Sigma SML2754/Z3670677764) demonstrated no measurable activity at either receptor subtype up to 30 μM (pEC₅₀ < 4.5, n = 3 biologically independent experiments), confirming its identity as a true inactive control [1]. By contrast, its active counterpart UCSF4226 (Sigma SML2753), which bears a 2-bromo-5-methoxybenzyl-pyridin-3-amine structure, exhibited pEC₅₀ values of 6.8 ± 0.2 at hMT₁ (79 ± 3% Eₘₐₓ) and 8.2 ± 0.1 at hMT₂ (89 ± 3% Eₘₐₓ) [1]. Another analog in the same probe series, UCSF7447 (Sigma SML2751), acted as an inverse agonist with pEC₅₀ 7.4 ± 0.10 (62 ± 13% inverse Eₘₐₓ at hMT₁) and 5.7 ± 0.10 (84 ± 9% inverse Eₘₐₓ at hMT₂) [1]. The >2000-fold difference in functional potency between the target compound and its active matched pair UCSF4226 at hMT₂ establishes unambiguous negative control utility.
| Evidence Dimension | hMT₂ pEC₅₀ (cAMP inhibition, isoproterenol-stimulated, HEK293T) |
|---|---|
| Target Compound Data | pEC₅₀ < 4.5 (no measurable activity up to 30 μM) |
| Comparator Or Baseline | UCSF4226 (SML2753): pEC₅₀ 8.2 ± 0.1, Eₘₐₓ 89 ± 3%. UCSF7447 (SML2751): pEC₅₀ 5.7 ± 0.10 (inverse agonist). SML2752: pEC₅₀ < 4.5. |
| Quantified Difference | Target compound vs. UCSF4226: >2000-fold difference in potency (ΔpEC₅₀ > 3.7 log units). Target compound vs. UCSF7447: divergent functional effect (silent vs. inverse agonist). |
| Conditions | hMT₁ and hMT₂ melatonin receptors transiently expressed in HEK293T cells; compounds tested up to 30 μM; n = 3 biologically independent experiments in triplicate. |
Why This Matters
Procurement of this specific compound guarantees a validated silent control for MT₂ agonist studies, whereas structurally related analogs from the same chemical series may act as inverse agonists or partial agonists, confounding experimental interpretation of melatonin receptor pharmacology.
- [1] Stein RM, Kang HJ, McCorvy JD, et al. Extended Data Table 4: Probe pairs of in vivo tested molecules. Nature. 2020;579(7800):609–614. (PMCID: PMC7134359) View Source
